2-(((2-Phenylthiazol-4-yl)methyl)thio)propanoic acid
Description
Properties
Molecular Formula |
C13H13NO2S2 |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-[(2-phenyl-1,3-thiazol-4-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H13NO2S2/c1-9(13(15)16)17-7-11-8-18-12(14-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,15,16) |
InChI Key |
WFNIYYBGSXOWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SCC1=CSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Phenylthiazole-4-carboxylic Acid Methyl Ester
A representative procedure involves refluxing thiobenzamide (4.0 g, 29.2 mmol) with methyl bromopyruvate (7.6 g, 39 mmol) in tetrahydrofuran (THF) for 18 hours. After workup and purification, the thiazole ester is obtained in 77% yield. This method highlights the importance of polar aprotic solvents and extended reflux times for cyclization efficiency.
Functionalization of the Thiazole Core
To introduce the methylthio-propanoic acid moiety, the 4-position methyl group of the thiazole must undergo thiolation followed by alkylation. Chloromethylation, as demonstrated in the synthesis of methyl 2-(4-chloromethylphenyl)propionate, provides a viable pathway. Treating the thiazole intermediate with formaldehyde and hydrochloric acid under acidic conditions generates a chloromethyl intermediate, which is subsequently substituted with a thiol group.
Methylthio Group Introduction via Nucleophilic Substitution
Chloromethylation and Thiolation
Chloromethylation of 2-phenylthiazole-4-methyl derivatives can be achieved using formaldehyde and hydrochloric acid in the presence of sulfuric acid. For example, reacting 2-phenylpropionic acid with formaldehyde and HCl at 70–100°C for 10–30 hours yields chloromethylated intermediates. Subsequent treatment with sodium thiolate (NaSH) introduces the thiol group, which is methylated using methyl iodide or dimethyl sulfate.
Optimization of Reaction Conditions
Key parameters include:
- Temperature : Elevated temperatures (70–100°C) enhance chloromethylation rates but risk side reactions such as over-chlorination.
- Catalysts : Sulfuric acid acts as a Lewis acid catalyst, facilitating electrophilic substitution.
- Solvent Systems : Mixed solvents like ethanol-water improve reagent solubility and reaction homogeneity.
Propanoic Acid Side Chain Coupling
Thioether Formation
The methylthio-propanoic acid chain is coupled to the thiazole core via a nucleophilic thioetherification. This involves reacting the thiazole-bound thiolate with bromopropanoic acid or its ester. For instance, treating 2-(chloromethyl)-2-phenylthiazole with potassium thioacetate generates a thioacetate intermediate, which is hydrolyzed to the thiol and alkylated with ethyl 3-bromopropanoate.
Ester Hydrolysis
The final step involves saponification of the propanoic acid ester. Using aqueous NaOH or HCl in refluxing ethanol converts the ester to the free carboxylic acid. For example, hydrolysis of methyl 2-phenylthiazole-4-carboxylate with 3 M HCl yields the carboxylic acid derivative in >90% purity.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Solvent and Waste Management
Ethanol and THF are preferred for their balance of polarity and low toxicity. Patent CN106349051A emphasizes solvent recovery under reduced pressure to minimize waste, a practice critical for sustainable manufacturing.
Chemical Reactions Analysis
Types of Reactions: 2-(((2-Phenylthiazol-4-yl)methyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-(((2-Phenylthiazol-4-yl)methyl)thio)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(((2-Phenylthiazol-4-yl)methyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity. This compound may activate or inhibit biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
- Compound 6a (): (Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid replaces the phenyl-thiazole with a 4-oxo-thiazolidine scaffold. Synthesis involves a base-catalyzed reaction at room temperature (20–80 min), yielding a dihydrothiazole derivative .
- Compound 6h (): 2-(4-(((5-Methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)-propanoic acid incorporates a benzo[d]thiazole with a methoxy group. The electron-donating methoxy group increases lipophilicity, which may improve membrane permeability. HRMS data ([M+H]⁺: 364.0218) confirm its molecular formula (C17H14NO2S2Cl) .
Linkage Modifications
- Compound 6d (): Features a triazole-thioether linkage instead of thiazole. Synthesis yields 81% with a liquid state at room temperature, contrasting with the crystalline target compound .
- Famotidine Acid Impurity (): 3-[[2-(Diaminomethyleneamino)thiazol-4-yl]methylthio]propanoic acid includes a guanidine group, enhancing polar interactions. This derivative is a degradation product of the H2 antagonist Famotidine, highlighting the pharmacological relevance of thioether-linked thiazoles .
Substituent Effects
- Compound 2b (): 2-Methyl-2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoic acid incorporates a trifluoromethylphenyl group. The electron-withdrawing CF3 group increases acidity (pKa ~3.5–4.0) and metabolic resistance. Synthesis requires 24-hour reflux with t-BuOK, indicating stability under basic conditions .
- Compound 9 (): 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid includes a nitro group, which may enhance redox activity or serve as a hydrogen bond acceptor. IR spectra show a strong C=O stretch at 1724 cm⁻¹, consistent with the 4-oxo-thiazolidine core .
Physicochemical and Spectroscopic Properties
Notes:
Biological Activity
2-(((2-Phenylthiazol-4-yl)methyl)thio)propanoic acid is a compound belonging to the thiazole family, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an in-depth analysis of its biological activity based on various research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO2S2 |
| Molecular Weight | 279.4 g/mol |
| IUPAC Name | 2-[(2-phenyl-1,3-thiazol-4-yl)methylsulfanyl]propanoic acid |
| CAS Number | 380564-75-0 |
| InChI Key | WFNIYYBGSXOWTN-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiazole ring's aromaticity enables it to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity. This compound may activate or inhibit biochemical pathways, leading to its observed biological effects.
Potential Mechanisms
- Enzyme Inhibition : Acts as a cyclooxygenase inhibitor, reducing inflammation.
- Cytokine Modulation : Influences the release of pro-inflammatory cytokines such as TNF-α and IL-6.
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that this compound has potential against various bacterial strains and fungi.
Anti-inflammatory Effects
A notable study evaluated the anti-inflammatory properties of similar thiazole derivatives, demonstrating that compounds with propanoic acid moieties significantly inhibited cyclooxygenase activity. In vivo studies showed a reduction in carrageenin-induced paw edema in rats, suggesting potent anti-inflammatory effects .
Case Studies
- Study on Cyclooxygenase Inhibition : A series of experiments were conducted to assess the inhibition of prostaglandin H synthetase (cyclooxygenase). The results indicated that compounds with specific substitutions on the thiazole ring exhibited strong inhibition, correlating with reduced inflammation in animal models .
- Cytokine Release in PBMCs : In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that at higher concentrations (100 µg/mL), the compound significantly decreased TNF-α production by 44–60%. This modulation of cytokine release indicates a promising avenue for therapeutic applications in inflammatory diseases .
Comparative Analysis
A comparison of this compound with other thiazole derivatives reveals its unique efficacy profile:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytokine Modulation |
|---|---|---|---|
| This compound | Moderate | Strong | Significant |
| Other Thiazole Derivative A | High | Moderate | Low |
| Other Thiazole Derivative B | Low | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
